molecular formula C15H24 B15291924 (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane CAS No. 20479-06-5

(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane

Cat. No.: B15291924
CAS No.: 20479-06-5
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-KYRRZXGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular framework makes it a subject of interest for synthetic chemists aiming to explore novel chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[44002,7]decane lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

20479-06-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14?,15+/m1/s1

InChI Key

UPVZPMJSRSWJHQ-KYRRZXGASA-N

Isomeric SMILES

CC(C)C1CC[C@]2([C@H]3[C@@H]1C2C(=C)CC3)C

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.